1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole
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Overview
Description
1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole is a heterocyclic compound that features a fused ring system combining azetidine, pyran, and pyrrole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole can be synthesized through various methods, including:
Annulation of the Pyran Ring: This involves the addition of a pyran ring to an existing pyrrole ring.
Intramolecular Cyclization: This method involves the cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring.
Industrial Production Methods:
Chemical Reactions Analysis
1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole can be compared with other similar compounds, such as:
Pyrano[3,4-C]pyrrole: A related compound with a similar fused ring system but lacking the azetidine ring.
Pyrrolo[3,4-C]pyridine: Another heterocyclic compound with a pyrrole and pyridine ring system.
Uniqueness: this compound is unique due to the presence of the azetidine ring, which imparts distinct structural and electronic properties compared to other similar compounds .
Properties
CAS No. |
503605-58-1 |
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Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
10-oxa-5-azatricyclo[5.4.0.02,5]undeca-1,3,6,8-tetraene |
InChI |
InChI=1S/C9H7NO/c1-3-10-5-7-2-4-11-6-8(7)9(1)10/h1-5H,6H2 |
InChI Key |
QOMNHGRIAYEFMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C=CN3C=C2C=CO1 |
Origin of Product |
United States |
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